Cas no 1250386-32-3 (N-1-(1-methyl-1H-pyrazol-4-yl)ethylaniline)

N-1-(1-メチル-1H-ピラゾール-4-イル)エチルアニリンは、ピラゾール骨格とアニリン基を有する有機化合物です。この化合物は、医薬品中間体や農薬合成において重要な役割を果たすことが期待されます。特筆すべきは、その分子構造が高い反応性と選択性を兼ね備えており、複雑な有機合成反応において優れたビルディングブロックとして機能することです。また、安定性に優れ、取り扱いが比較的容易である点も特徴です。さらに、官能基の多様性により、様々な誘導体への変換が可能であり、創薬研究や材料科学分野での応用が注目されています。

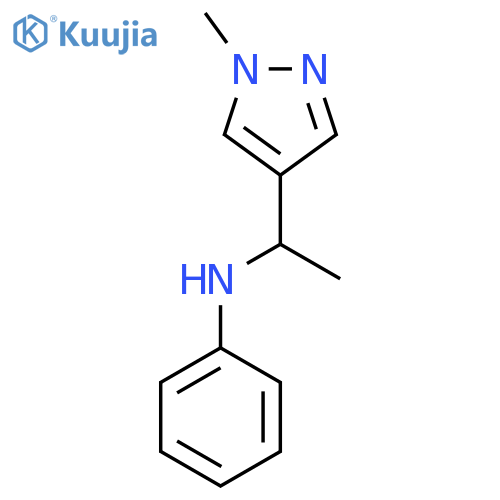

1250386-32-3 structure

商品名:N-1-(1-methyl-1H-pyrazol-4-yl)ethylaniline

N-1-(1-methyl-1H-pyrazol-4-yl)ethylaniline 化学的及び物理的性質

名前と識別子

-

- N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline

- n-(1-(1-Methyl-1h-pyrazol-4-yl)ethyl)aniline

- 1H-Pyrazole-4-methanamine, α,1-dimethyl-N-phenyl-

- N-1-(1-methyl-1H-pyrazol-4-yl)ethylaniline

-

- インチ: 1S/C12H15N3/c1-10(11-8-13-15(2)9-11)14-12-6-4-3-5-7-12/h3-10,14H,1-2H3

- InChIKey: YVDAYJQAFFMKAV-UHFFFAOYSA-N

- ほほえんだ: N(C1C=CC=CC=1)C(C)C1C=NN(C)C=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 189

- トポロジー分子極性表面積: 29.8

- 疎水性パラメータ計算基準値(XlogP): 2.1

N-1-(1-methyl-1H-pyrazol-4-yl)ethylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-168765-10.0g |

N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]aniline |

1250386-32-3 | 10g |

$3131.0 | 2023-06-08 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00998220-1g |

N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline |

1250386-32-3 | 95% | 1g |

¥3220.0 | 2023-04-04 | |

| Enamine | EN300-168765-5.0g |

N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]aniline |

1250386-32-3 | 5g |

$2110.0 | 2023-06-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348015-1g |

n-(1-(1-Methyl-1h-pyrazol-4-yl)ethyl)aniline |

1250386-32-3 | 95% | 1g |

¥15698.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348015-50mg |

n-(1-(1-Methyl-1h-pyrazol-4-yl)ethyl)aniline |

1250386-32-3 | 95% | 50mg |

¥13219.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348015-100mg |

n-(1-(1-Methyl-1h-pyrazol-4-yl)ethyl)aniline |

1250386-32-3 | 95% | 100mg |

¥17280.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348015-250mg |

n-(1-(1-Methyl-1h-pyrazol-4-yl)ethyl)aniline |

1250386-32-3 | 95% | 250mg |

¥16884.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348015-500mg |

n-(1-(1-Methyl-1h-pyrazol-4-yl)ethyl)aniline |

1250386-32-3 | 95% | 500mg |

¥18867.00 | 2024-08-09 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00998220-5g |

N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline |

1250386-32-3 | 95% | 5g |

¥9352.0 | 2023-04-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348015-2.5g |

n-(1-(1-Methyl-1h-pyrazol-4-yl)ethyl)aniline |

1250386-32-3 | 95% | 2.5g |

¥33415.00 | 2024-08-09 |

N-1-(1-methyl-1H-pyrazol-4-yl)ethylaniline 関連文献

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

1250386-32-3 (N-1-(1-methyl-1H-pyrazol-4-yl)ethylaniline) 関連製品

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量